

(Rac)-GSK547: A Technical Guide to a Selective RIPK1 Inhibitor

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (Rac)-GSK547

Cat. No.: B10815349

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of **(Rac)-GSK547**, a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting RIPK1-mediated signaling pathways in various diseases, including pancreatic cancer and inflammatory conditions.

Synonyms and Alternative Names

(Rac)-GSK547 is the racemic mixture of GSK547. The compound is also known by several other names in scientific literature and commercial catalogs.

Name	Notes
(Rac)-GSK547	The racemic form of the compound.
GSK547	The active enantiomer.
GSK'547	An alternative notation for GSK547.[1][2][3]
RIP1i	A common abbreviation for a RIP1 inhibitor.[4]
RIP1 inhibitor GSK547	A descriptive name indicating its target and origin.[5]
SCHEMBL25799180	A chemical database identifier.[5]
6-[4-[[[(5S)-5-(3,5-difluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl]-1-piperidinyl]-4-pyrimidinecarbonitrile	The formal chemical name.[4]
C20H18F2N6O	The molecular formula.[1][4][5]
2226735-55-1	The CAS Registry Number.[1][4]

Quantitative Data

The following tables summarize the key quantitative data for GSK547, the active component of **(Rac)-GSK547**.

Physicochemical Properties

Property	Value	Reference
Molecular Weight	396.39 g/mol	[1][3]
Molecular Formula	C20H18F2N6O	[1][4][5]

In Vitro Activity

Parameter	Value	Assay Conditions	Reference
IC50 for RIPK1	31 nM	Kinase activity assay.	[4]
IC50 for Cell Viability	32 nM	L929 cells co-treated with recombinant TNF α and zVAD for 24 hours.[3]	[3]

Pharmacokinetics (Mouse)

Parameter	Dose	Value	Reference
Oral Exposure	Not specified	400-fold improvement compared to GSK'963.	[6]
Plasma Concentration	10 mg/kg/day	>100 ng/mL after 2 weeks and >150 ng/mL after 4 weeks.	[7]

Mechanism of Action

GSK547 is a highly selective and potent inhibitor of RIPK1 kinase.[3] RIPK1 is a critical mediator in signaling pathways that regulate inflammation and cell death, including necroptosis and apoptosis.[8] By inhibiting the kinase activity of RIPK1, GSK547 can modulate these pathways.

In the context of pancreatic cancer, GSK547 has been shown to inhibit macrophage-mediated adaptive immune tolerance.[3] It reprograms tumor-associated macrophages (TAMs) towards an immunogenic phenotype, characterized by the upregulation of MHC-II, TNF α , and IFN γ , and the downregulation of CD206, IL-10, and TGF β . [1] This shift in macrophage polarization is associated with the upregulation of STAT1 signaling.[3] The resulting immunogenic tumor microenvironment leads to the activation of cytotoxic T cells and has been shown to reduce tumor burden and extend survival in mouse models of pancreatic ductal adenocarcinoma (PDA).[3][9]

Experimental Protocols

Cell Viability Assay (Necroptosis Inhibition)

This protocol is used to determine the potency of GSK547 in inhibiting TNF α -induced necroptosis in L929 cells.

Materials:

- L929 cells
- Recombinant murine TNF α
- zVAD-fmk (pan-caspase inhibitor)
- GSK547
- Cell culture medium (e.g., DMEM with 10% FBS)
- Cell viability reagent (e.g., CellTiter-Glo®)
- 96-well plates

Procedure:

- Seed L929 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Prepare serial dilutions of GSK547 in cell culture medium.
- Pre-treat the cells with the different concentrations of GSK547 for 30 minutes.
- Induce necroptosis by adding recombinant TNF α and zVAD-fmk to the wells.
- Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
- Measure cell viability using a luminescence-based ATP assay according to the manufacturer's instructions.

- Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the GSK547 concentration.

Western Blot for STAT1 Signaling

This protocol is used to assess the effect of GSK547 on STAT1 signaling in bone marrow-derived macrophages (BMDMs).

Materials:

- Bone marrow-derived macrophages (BMDMs)
- GSK547
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies against total STAT1 and phosphorylated STAT1 (p-STAT1)
- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate
- Protein electrophoresis and transfer apparatus

Procedure:

- Culture BMDMs and treat them with GSK547 for the desired time (e.g., 30 minutes).[3]
- Lyse the cells with lysis buffer and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against total STAT1 and p-STAT1 overnight at 4°C.

- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analyze the band intensities to determine the level of STAT1 phosphorylation relative to the total STAT1.

In Vivo Pancreatic Cancer Mouse Model

This protocol describes the use of GSK547 in an orthotopic mouse model of pancreatic ductal adenocarcinoma (PDA).

Materials:

- Immunocompetent mice (e.g., C57BL/6)
- KPC (Pdx1-Cre; LSL-KrasG12D; LSL-Trp53R172H) derived tumor cells
- GSK547 formulated in chow
- Surgical equipment for orthotopic implantation

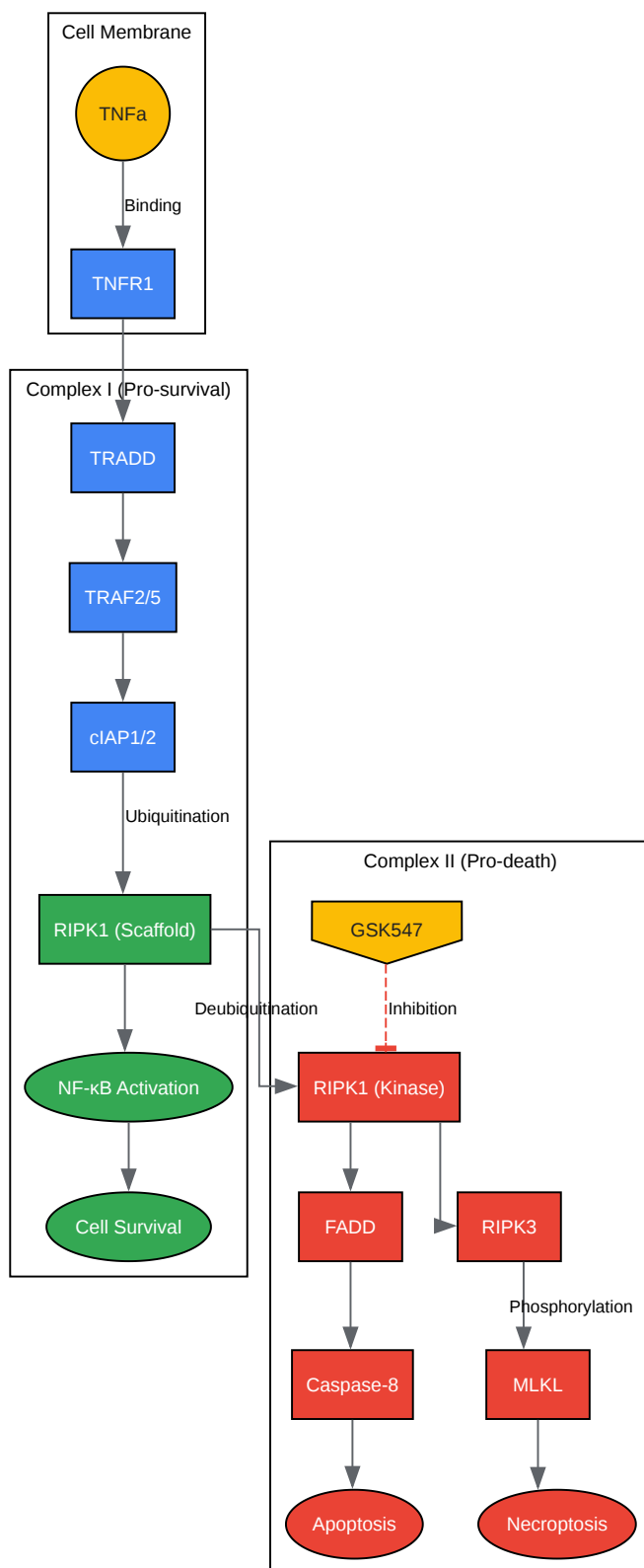
Procedure:

- Orthotopically implant KPC-derived tumor cells into the pancreas of the mice.
- After tumor establishment, randomize the mice into control and treatment groups.
- Administer GSK547 to the treatment group via food-based dosing (e.g., ~100 mg/kg/day) for a specified period (e.g., 15-50 days).[\[3\]](#)
- Monitor tumor growth and the health of the mice regularly.
- At the end of the study, sacrifice the mice and harvest the tumors for analysis (e.g., tumor weight, histology, immune cell infiltration).
- Analyze survival data to determine the effect of the treatment.

Signaling Pathways and Experimental Workflows

RIPK1-Mediated Signaling Pathway

The following diagram illustrates the central role of RIPK1 in TNF α -induced signaling, leading to either cell survival (via NF- κ B activation) or cell death (apoptosis or necroptosis). GSK547 specifically inhibits the kinase activity of RIPK1, thereby blocking the necroptosis pathway.

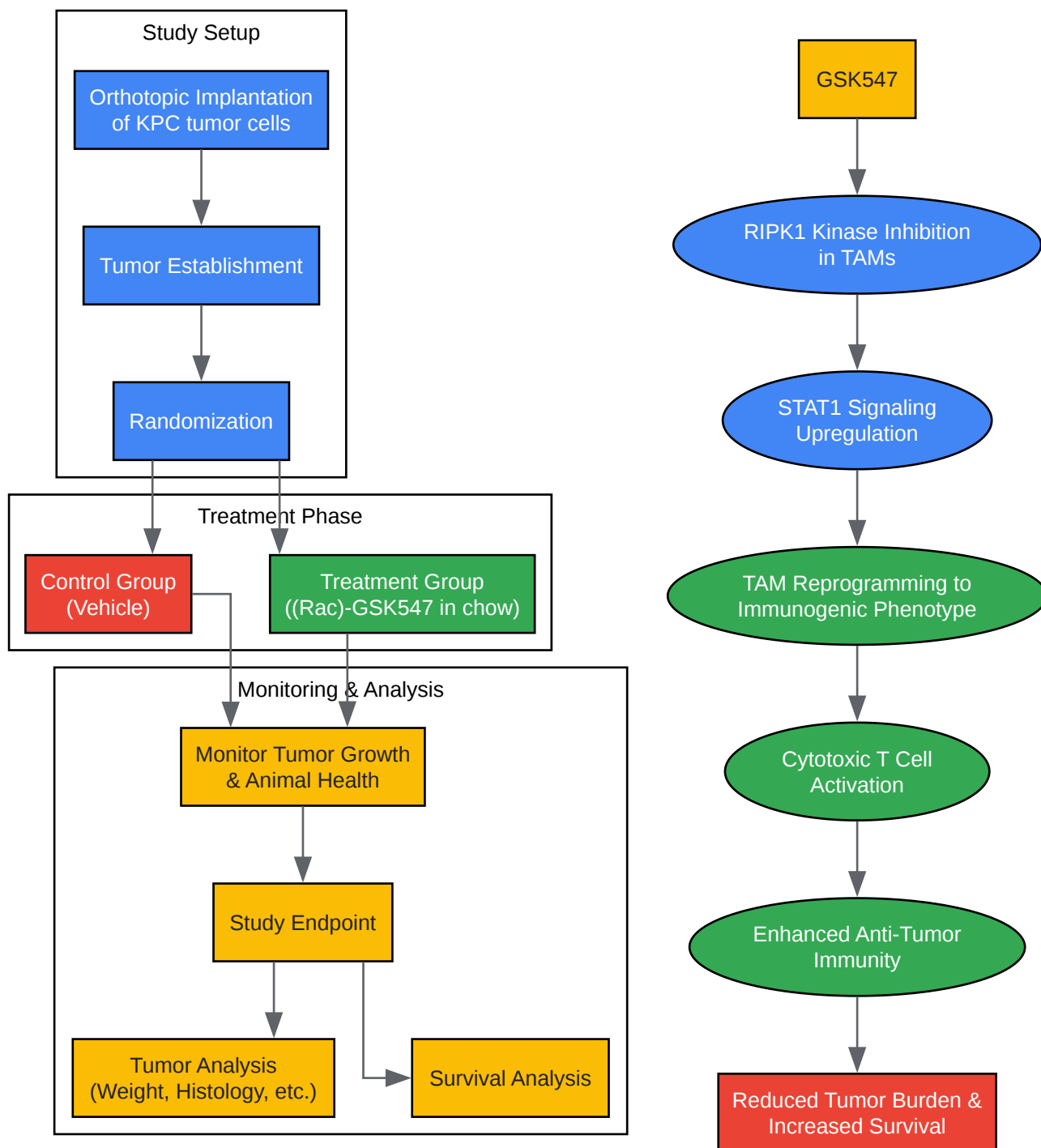


[Click to download full resolution via product page](#)

Caption: RIPK1 signaling pathway overview.

Experimental Workflow: In Vivo Pancreatic Cancer Study

This diagram outlines the key steps in an in vivo study evaluating the efficacy of **(Rac)-GSK547** in a mouse model of pancreatic cancer.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. selleckchem.com \[selleckchem.com\]](https://www.selleckchem.com)
- [2. GSK547 | RIP kinase | TargetMol \[targetmol.com\]](#)
- [3. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [4. caymanchem.com \[caymanchem.com\]](https://www.caymanchem.com)
- [5. RIP1 inhibitor GSK547 | C₂₀H₁₈F₂N₆O | CID 137794951 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [6. Frontiers | Advances in RIPK1 kinase inhibitors \[frontiersin.org\]](#)
- [7. The Impact of RIPK1 Kinase Inhibition on Atherogenesis: A Genetic and a Pharmacological Approach - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [9. RIP1 Kinase Drives Macrophage Mediated Adaptive Immune Tolerance in Pancreatic Cancer - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [(Rac)-GSK547: A Technical Guide to a Selective RIPK1 Inhibitor]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10815349/docs#rac-gsk547-a-technical-guide-to-a-selective-ripk1-inhibitor\]](https://www.benchchem.com/product/b10815349/docs#rac-gsk547-a-technical-guide-to-a-selective-ripk1-inhibitor)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)